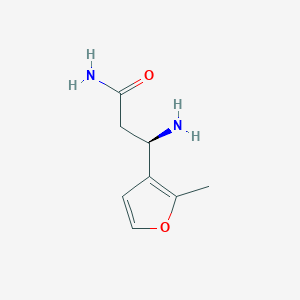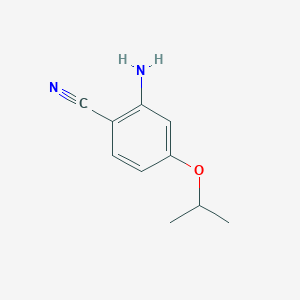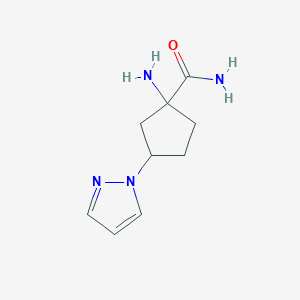![molecular formula C47H74O18 B13072321 (2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudoginsenoside RT1 is a naturally occurring compound found in Panax ginseng, a popular medicinal plant. It is a type of saponin, specifically a triterpenoid saponin, which has gained significant attention in scientific research due to its potential therapeutic properties. The compound is known for its biological activities, including fish toxicity and potential medicinal benefits .
准备方法
Pseudoginsenoside RT1 can be isolated from the fruit of Randia siamensis . The preparation involves extraction and purification processes. Industrial production methods typically involve biotransformation using specific enzymes. For example, β-glucosidase from Esteya vermicola has been used to produce similar ginsenosides through biotransformation . The biotransformation conditions include a temperature of 26°C, a pH value of 5.5, and a transformation time of seven days .
化学反应分析
Pseudoginsenoside RT1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and enzymes. For instance, acid hydrolysis can lead to the formation of different ginsenosides by breaking down the sugar moieties attached to the triterpene skeleton . The major products formed from these reactions include other ginsenosides such as Rh1, Rh2, Rg2, and Rg3 .
科学研究应用
Pseudoginsenoside RT1 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of saponins. In biology, it has been investigated for its potential anti-inflammatory and anti-cancer properties . In medicine, it has shown promise in treating conditions such as ulcerative colitis by modulating gut microbiota and reducing inflammation . Additionally, it is used in the industry for developing new therapeutic agents and health supplements.
作用机制
The mechanism of action of Pseudoginsenoside RT1 involves its interaction with various molecular targets and pathways. It modulates multiple physiological activities by interacting with steroidal receptors . The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of enzymes like iNOS and COX-2 . These actions contribute to its anti-inflammatory and therapeutic effects.
相似化合物的比较
Pseudoginsenoside RT1 is similar to other ginsenosides such as Pseudoginsenoside F11, Ginsenoside Rf, and Ginsenoside Rh1 . it is unique due to its specific structure and biological activities. For instance, Pseudoginsenoside F11, found in American ginseng, has similar properties but differs in its chemical structure and specific biological effects . The uniqueness of Pseudoginsenoside RT1 lies in its specific interactions with molecular targets and its potential therapeutic applications.
Conclusion
Pseudoginsenoside RT1 is a significant compound in the field of scientific research due to its unique structure and wide range of biological activities. Its preparation methods, chemical reactions, and applications in various fields highlight its importance. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its potential as a therapeutic agent.
属性
分子式 |
C47H74O18 |
|---|---|
分子量 |
927.1 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24-,25?,26?,27+,28+,29-,30+,31+,32+,33-,34-,35+,36-,38+,39+,40-,44+,45-,46-,47+/m1/s1 |
InChI 键 |
YTPBUIWNJRGZFW-KRXPOEQJSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072255.png)



![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)


![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)

![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
